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Compound of Interest

Compound Name: Cochinmicin I

Cat. No.: B1177782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cochinmicin I, a potent cyclodepsipeptide endothelin antagonist. The information presented

herein is crucial for the identification, characterization, and quality control of this complex

natural product in research and drug development settings. The data is compiled from the

detailed characterization of the synthetically produced molecule, which corresponds to the

natural product.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for Cochinmicin I,
facilitating easy reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.15 d 9.2 NH

7.30 - 7.21 m Phe-H

7.18 d 9.5 NH

7.08 t 1.8 Pyr-H

6.94 d 8.8 NH

6.84 dd 3.5, 1.8 Pyr-H

6.27 dd 3.5, 1.8 Pyr-H

6.18 s DHPG-ArH

6.12 s DHPG-ArH

6.08 s DHPG-ArH

5.99 s DHPG-ArH

5.48 d 9.5 DHPG-αH

5.41 d 8.8 DHPG-αH

5.28 d 2.5 Thr-αH

4.80 m Phe-αH

4.65 m Ala-αH

4.49 dq 6.5, 2.5 Thr-βH

3.25 dd 13.9, 5.4 Phe-βH

2.97 dd 13.9, 9.1 Phe-βH

1.41 d 7.1 Ala-βH

1.22 d 6.5 Thr-γH

¹³C NMR (126 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

172.1 C=O

171.8 C=O

170.9 C=O

170.0 C=O

169.1 C=O

168.6 C=O

160.8 C=O

157.0 DHPG-ArC

156.8 DHPG-ArC

136.4 Phe-ArC

131.6 DHPG-ArC

130.8 DHPG-ArC

129.2 Phe-ArC

128.8 Phe-ArC

127.2 Phe-ArC

124.9 Pyr-C

122.9 Pyr-C

118.0 Pyr-C

111.4 Pyr-C

107.8 DHPG-ArC

107.7 DHPG-ArC

102.0 DHPG-ArC

101.8 DHPG-ArC
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77.2 Thr-βC

58.8 Thr-αC

58.1 DHPG-αC

57.9 DHPG-αC

55.1 Phe-αC

49.3 Ala-αC

37.8 Phe-βC

18.6 Ala-βC

16.7 Thr-γC

Table 2: Mass Spectrometry (MS) Data
Technique Ionization Mode Mass (m/z) Assignment

High-Resolution Mass

Spectrometry (HRMS)

Electrospray

Ionization (ESI)
996.3895

[M+H]⁺ (Calculated:

996.3888)

Table 3: Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopic Data

Spectroscopic Technique Characteristic Peaks/Maxima

FT-IR (neat)
3308, 2926, 1738, 1653, 1518, 1455, 1201,

1159, 1072 cm⁻¹

UV-Vis (MeOH) λ_max_ = 275 nm

Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe

was used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: Cochinmicin I was dissolved in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy: Proton NMR spectra were recorded at 500 MHz. Chemical shifts are

reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26

ppm).

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded at 126 MHz with proton

decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ

77.16 ppm).

Data Processing: Standard software was used for processing the raw data, including Fourier

transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer with an electrospray ionization (ESI)

source was utilized.

Sample Preparation: The sample was dissolved in a suitable solvent, typically methanol or

acetonitrile, and introduced into the mass spectrometer via direct infusion or after

chromatographic separation.

Data Acquisition: The analysis was performed in positive ion mode. The instrument was

calibrated prior to analysis to ensure high mass accuracy.

Data Analysis: The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ was

determined, and the elemental composition was confirmed by comparing the measured

accurate mass to the calculated theoretical mass.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer was used for data

acquisition.

Sample Preparation: The spectrum was obtained from a thin film of the sample (neat).
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Data Acquisition: The spectrum was recorded over the standard mid-IR range (typically

4000-400 cm⁻¹). A background spectrum was acquired and subtracted from the sample

spectrum.

Data Interpretation: Characteristic absorption bands corresponding to functional groups

present in the molecule (e.g., N-H, C-H, C=O, C-O) were identified.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A UV-Vis spectrophotometer was employed for the analysis.

Sample Preparation: A solution of Cochinmicin I was prepared in methanol (MeOH).

Data Acquisition: The absorbance spectrum was recorded over a wavelength range of 200-

400 nm. The solvent was used as a blank.

Data Analysis: The wavelength of maximum absorbance (λ_max_) was determined from the

resulting spectrum.

Workflow and Pathway Visualizations
The following diagrams illustrate key conceptual workflows relevant to the spectroscopic

analysis of Cochinmicin I.
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Caption: General workflow for the spectroscopic characterization of a natural product like

Cochinmicin I.
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1D NMR (¹H, ¹³C)
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Caption: Integration of NMR and MS data for the structural elucidation of Cochinmicin I.

To cite this document: BenchChem. [Spectroscopic Profile of Cochinmicin I: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177782#spectroscopic-data-of-cochinmicin-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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